Ethyl 2-cyano-4,4-dimethoxybutanoate

Description

BenchChem offers high-quality Ethyl 2-cyano-4,4-dimethoxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-4,4-dimethoxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

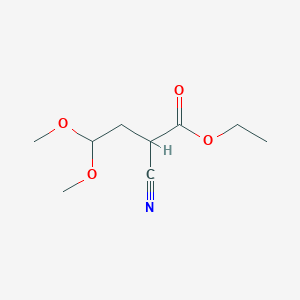

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-cyano-4,4-dimethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOXVBEBBZZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695414 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773076-83-8 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 2-cyano-4,4-dimethoxybutanoate: Synthesis, Properties, and Applications in Drug Development

CAS Number: 773076-83-8

Introduction

Ethyl 2-cyano-4,4-dimethoxybutanoate is a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development.[1][2] Its molecular structure, featuring a reactive cyano group, an ester, and a protected aldehyde in the form of a dimethyl acetal, makes it a valuable building block for the construction of complex molecular architectures, particularly heterocyclic compounds.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its critical role as a precursor in the synthesis of prominent pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-cyano-4,4-dimethoxybutanoate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 773076-83-8 | [3], [4] |

| Molecular Formula | C₉H₁₅NO₄ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| IUPAC Name | ethyl 2-cyano-4,4-dimethoxybutanoate | [3] |

| Appearance | Yellow liquid | [5] |

| Storage Temperature | 2-8°C | [2], [5] |

Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

The synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate is typically achieved through the alkylation of ethyl 2-cyanoacetate with a suitable electrophile. A common and effective method involves the reaction with 2-bromo-1,1-dimethoxyethane.

Reaction Scheme

Sources

- 1. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Ethyl 2-cyano-4,4-dimethoxybutanoate 97% | CAS: 773076-83-8 | AChemBlock [achemblock.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" molecular weight

An In-Depth Technical Guide to Ethyl 2-cyano-4,4-dimethoxybutanoate

This guide provides a comprehensive technical overview of Ethyl 2-cyano-4,4-dimethoxybutanoate, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the synthesis of advanced therapeutic agents.

Introduction: A Versatile Building Block

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS No. 773076-83-8) is a specialized organic compound whose strategic importance has grown with the rise of targeted therapies. Its molecular architecture, featuring a reactive cyano group, an ethyl ester, and a protected aldehyde in the form of a dimethyl acetal, makes it an exceptionally versatile precursor for constructing complex molecular frameworks[1].

The true value of this intermediate lies in its dual functionality. The cyano and ester groups provide a handle for chain extension and the formation of heterocyclic systems, while the acetal group serves as a stable protecting group for a reactive aldehyde. This aldehyde can be unmasked under specific acidic conditions, allowing for selective reactions at a later stage in a synthetic sequence[1]. This latent reactivity is critical in multi-step syntheses, preventing unwanted side reactions and enabling high-yield pathways to sophisticated target molecules. Its most notable application is as a key intermediate in the manufacture of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers[2].

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. Ethyl 2-cyano-4,4-dimethoxybutanoate is typically a colorless to light yellow liquid under standard conditions[3].

Core Data Summary

The essential quantitative data for this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 201.22 g/mol | |

| Molecular Formula | C₉H₁₅NO₄ | |

| CAS Number | 773076-83-8 | |

| IUPAC Name | ethyl 2-cyano-4,4-dimethoxybutanoate | [4] |

| Physical Form | Colorless to light yellow liquid/solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| InChI Key | QFVOXVBEBBZZLJ-UHFFFAOYSA-N |

Molecular Structure Visualization

The structural arrangement of functional groups is key to the reactivity of Ethyl 2-cyano-4,4-dimethoxybutanoate. The diagram below illustrates its two-dimensional structure.

Synthesis Protocol: Alkylation of Ethyl Cyanoacetate

The manufacturing of Ethyl 2-cyano-4,4-dimethoxybutanoate is reliably achieved through the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. The following protocol is adapted from established patent literature, ensuring its industrial relevance and scalability[5][6].

Experimental Workflow Diagram

The synthesis follows a clear, logical progression from reactants to the final purified product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-cyano-4,4-dimethoxybutanoate | 773076-83-8 | Benchchem [benchchem.com]

- 3. ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8 [chemicalbook.com]

- 4. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 6. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" chemical properties

High-Value C4 Synthon for Heterocyclic API Synthesis

Executive Summary

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS 773076-83-8) is a specialized aliphatic building block characterized by three distinct reactive centers: an electrophilic ethyl ester, an activating cyano group, and a masked aldehyde (dimethyl acetal).[1][2][3] Its primary utility lies in the convergent synthesis of fused bicyclic heterocycles, most notably 7H-pyrrolo[2,3-d]pyrimidines .

This scaffold is the structural core of several Janus Kinase (JAK) inhibitors, including Tofacitinib and Baricitinib . By providing a pre-functionalized C4 backbone, this molecule allows for a streamlined "one-pot" or telescoping synthesis of the pyrrole ring, significantly reducing step counts compared to traditional linear syntheses.

Chemical Profile & Physical Properties[1]

Identity & Constants

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-cyano-4,4-dimethoxybutanoate |

| CAS Number | 773076-83-8 |

| Molecular Formula | C

Reactivity Profile

-

Acetal Moiety: Stable under basic and neutral conditions; hydrolyzes to the aldehyde (–CHO) in the presence of aqueous acid.

-

Active Methylene: The

-proton (between CN and COOEt) is highly acidic ( -

Electrophilic Sites: The ester carbonyl is susceptible to nucleophilic attack by amines or hydrazines.

Mechanistic Insight: The "Masked" Cyclization Strategy

The strategic value of this molecule is its ability to delay cyclization until triggered. In the synthesis of pyrrolo[2,3-d]pyrimidines, the molecule acts as a bidentate electrophile .

-

Stage 1 (Basic Conditions): The acetal remains intact. The ester and cyano groups undergo condensation with a dinucleophile (e.g., formamidine) to build the pyrimidine ring first.

-

Stage 2 (Acidic Trigger): The acetal is deprotected to generate a pendant aldehyde. This aldehyde immediately undergoes intramolecular condensation with the newly formed pyrimidine amine, closing the second (pyrrole) ring.

Pathway Visualization

The following diagram illustrates the transformation from the starting material to the key pharmaceutical intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Caption: Step-wise construction of the JAK inhibitor core using Ethyl 2-cyano-4,4-dimethoxybutanoate as the C4 backbone.

Experimental Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidine Core

Context: This protocol describes the conversion of Ethyl 2-cyano-4,4-dimethoxybutanoate into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, a universal precursor for chlorinated drug intermediates.[4]

Safety Prerequisite:

-

Perform all operations in a fume hood.

-

Formamidine acetate is hygroscopic and an irritant.

-

Sodium Ethoxide is corrosive and moisture-sensitive.

Phase 1: Pyrimidine Ring Formation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charging: Add Formamidine acetate (1.5 equiv) and absolute Ethanol (10 vol relative to substrate).

-

Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 3.0 equiv) dropwise over 20 minutes. Keep temperature

C.-

Why: Exothermic reaction. Controlling temperature prevents premature polymerization of the formamidine.

-

-

Substrate Addition: Add Ethyl 2-cyano-4,4-dimethoxybutanoate (1.0 equiv) slowly.

-

Reaction: Heat to reflux (

C) for 4–6 hours.-

Validation Point: Monitor by HPLC/TLC. The starting material ester spot (

in 1:1 EtOAc/Hex) should disappear, replaced by a polar baseline spot (pyrimidine intermediate).

-

Phase 2: Acidic Cyclization (Telescoped)

-

Workup: Cool the mixture to

C. The sodium salt of the intermediate may precipitate. -

Acidification: Add Water (5 vol) followed by Conc. HCl until pH reaches 1–2.

-

Mechanism: This hydrolyzes the dimethyl acetal to the aldehyde.

-

-

Cyclization: Stir at ambient temperature for 12 hours, or heat to

C for 2 hours to drive the intramolecular Schiff base formation and aromatization. -

Isolation: Adjust pH to 6–7 with NaOH solution. The product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol , will precipitate as an off-white solid.

-

Purification: Filter, wash with cold water and ethanol. Dry under vacuum at

C.

Expected Yield: 65–75% (molar).

Handling, Stability, and Storage[7][8]

Moisture Sensitivity (Critical)

The dimethyl acetal group is kinetically stable in neutral/basic environments but thermodynamically unstable in the presence of water and Lewis/Brønsted acids.

-

Risk: Trace acid impurities in wet solvents can trigger premature hydrolysis to the aldehyde, which will then polymerize (aldol condensation) or oxidize.

-

Mitigation: Store under nitrogen/argon atmosphere. Ensure solvents for synthesis are anhydrous (

water).

Storage Conditions

-

Temperature: Refrigerate (

C). -

Container: Tightly sealed amber glass or fluorinated HDPE to prevent light degradation and moisture ingress.

-

Shelf Life: 12 months if seal is unbroken. Re-test purity (GC) before use if stored >6 months.

References

-

World Intellectual Property Organization (WIPO). (2018). Method of Manufacturing 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine. WO2018029641A1. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53404564, Ethyl 2-cyano-4,4-dimethoxybutanoate. PubChem.[1] Link

-

Biosynth. (n.d.). Ethyl 2-cyano-4,4-dimethoxybutanoate Product Sheet. Link

-

BenchChem. (2024). Synthesis and Applications of 7H-pyrrolo[2,3-d]pyrimidine derivatives. Link

Sources

- 1. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-cyano-4,4-dimethoxybutanoate - C9H15NO4 | CSSB00010165382 [chem-space.com]

- 3. CAS 773076-83-8: Butanoic acid,2-cyano-4,4-dimethoxy-, eth… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" structure

Executive Summary

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS: 773076-83-8) is a high-value bifunctional building block, primarily utilized in the synthesis of fused heterocyclic systems.[1] Its structural uniqueness lies in the coexistence of an "active methylene" core (stabilized by cyano and ester groups) and a masked aldehyde (dimethyl acetal).[1]

This guide focuses on its critical role as a precursor for 7H-pyrrolo[2,3-d]pyrimidines , a scaffold fundamental to a class of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib).[1] Unlike traditional methods that require harsh conditions, the use of this synthon allows for a convergent, high-yield synthesis of the pyrrolopyrimidine core under mild conditions.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl 2-cyano-4,4-dimethoxybutanoate |

| CAS Number | 773076-83-8 |

| Molecular Formula | C |

| Molecular Weight | 201.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~103 °C at 1 mmHg (Vacuum distillation required) |

| Solubility | Soluble in EtOH, EtOAc, DCM; sparingly soluble in water |

| Stability | Stable under basic/neutral conditions; acid-sensitive (acetal hydrolysis) |

Synthetic Protocol: Preparation of the Core

The synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate is a classic nucleophilic substitution, yet achieving high purity requires specific control over the base and catalyst to prevent dialkylation or decarboxylation.[1]

Reaction Scheme

The reaction involves the alkylation of ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane (Bromoacetaldehyde dimethyl acetal).[1]

Optimized Methodology

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)[1]

-

2-Bromo-1,1-dimethoxyethane (1.1 equiv)[1]

-

Potassium Carbonate (K

CO -

Potassium Iodide (KI) (0.1 equiv) — Catalyst.[1]

-

Solvent: Acetone or Acetonitrile (Dry).[1]

Step-by-Step Procedure:

-

Activation: In a dry reactor under N

atmosphere, dissolve ethyl cyanoacetate in acetone. Add anhydrous K-

Mechanistic Insight: KI acts as a catalyst via the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide, significantly accelerating the rate of substitution.[1]

-

-

Addition: Heat the mixture to a gentle reflux (~56°C). Add 2-bromo-1,1-dimethoxyethane dropwise over 1 hour.

-

Control Point: Slow addition prevents the accumulation of unreacted alkylating agent, reducing the risk of thermal runaway.[1]

-

-

Reflux: Maintain reflux for 12–16 hours. Monitor by TLC or GC (Disappearance of ethyl cyanoacetate).[1]

-

Workup: Cool to room temperature. Filter off inorganic salts (KBr, KCl).[1] Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is purified via vacuum distillation (bp 103°C @ 1 mmHg).

Applications in Drug Development: The Pyrrolopyrimidine Pathway

The primary utility of this compound is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a key intermediate for JAK inhibitors.[1]

Mechanism of Action

-

Pyrimidine Formation: The active methylene (C2) and the ester group react with an amidine (e.g., formamidine) to close the pyrimidine ring.[1]

-

Deprotection & Cyclization: Acidic treatment unmasks the aldehyde (from the acetal), which then condenses with the pyrimidine amine to form the fused pyrrole ring.[1]

Workflow Visualization

Figure 1: Synthetic pathway from Ethyl 2-cyano-4,4-dimethoxybutanoate to the JAK inhibitor scaffold.

Critical Handling & Stability Data

-

Acetal Sensitivity: The dimethoxy acetal group is a "masked" aldehyde.[1] It is stable to bases (NaOH, K

CO-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ensure the container is tightly active-sealed to prevent moisture ingress, which can lead to slow hydrolysis.[1]

-

-

Safety Profile (GHS):

References

-

PubChem. (n.d.).[1][2] Ethyl 2-cyano-4,4-dimethoxybutanoate Compound Summary. National Library of Medicine.[1] Retrieved October 25, 2023, from [Link][1]

-

Google Patents. (2018).[1] Method of Manufacturing 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine (WO2018029641A1).[1] Retrieved October 25, 2023, from [1]

-

Organic Syntheses. (1925).[1] Ethyl Cyanoacetate Synthesis Procedures. Org. Synth. 1925, 5,[1][4] 53. Retrieved October 25, 2023, from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

- 4. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" IUPAC name

An In-depth Technical Guide to Ethyl 2-Cyano-4,4-dimethoxybutanoate: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-Cyano-4,4-dimethoxybutanoate, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its utility as a precursor for complex molecular architectures.

Compound Identification and Key Properties

Ethyl 2-cyano-4,4-dimethoxybutanoate is a multifunctional organic compound distinguished by the presence of a nitrile, an ester, and a protected aldehyde (acetal) group.[1] This unique combination of functional groups makes it a highly valuable building block for synthetic chemists.[1] Its unambiguous identification is established by the following identifiers and properties.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-cyano-4,4-dimethoxybutanoate | [2] |

| CAS Number | 773076-83-8 | [3] |

| Molecular Formula | C₉H₁₅NO₄ | [2][3] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)C(CC(OC)OC)C#N | [2][3] |

| InChI | InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3 | [2] |

| InChIKey | QFVOXVBEBBZZLJ-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Colorless to light yellow liquid or solid | [4] |

| Boiling Point | 304.7 °C at 760 mmHg | [3] |

| Storage Conditions | Store at 2-8°C in an inert atmosphere |

| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) |[2] |

Synthesis Protocol: Alkylation of Ethyl Cyanoacetate

The synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate is efficiently achieved via the alkylation of ethyl 2-cyanoacetate. The following protocol is based on established industrial methods, designed for high yield and purity.[5]

Expertise & Experience: The "Why" Behind the Protocol

This procedure employs a classic carbon-carbon bond-forming reaction.

-

Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic α-carbon of ethyl 2-cyanoacetate to form a reactive enolate nucleophile. Its use avoids harsher conditions that could lead to side reactions like ester hydrolysis.

-

Alkylating Agent (2-bromo-1,1-dimethoxyethane): This reagent provides the electrophilic three-carbon unit with a protected aldehyde. The acetal group is stable under these basic conditions, ensuring it remains intact for subsequent transformations.

-

Catalyst (KI): Potassium iodide acts as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide on the electrophile in situ to form a more reactive iodo-intermediate, accelerating the rate of the desired Sₙ2 reaction.

-

Excess Reagent: Using a significant excess of ethyl 2-cyanoacetate ensures the complete consumption of the more valuable bromoacetal. The unreacted starting material can be readily recovered by distillation and recycled, enhancing the process's economic and environmental viability.[5]

Experimental Workflow

Caption: Synthesis workflow for Ethyl 2-cyano-4,4-dimethoxybutanoate.

Step-by-Step Methodology

-

Reagent Charging: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, charge ethyl 2-cyanoacetate (4.2 mol eq.), 2-bromo-1,1-dimethoxyethane (1.0 mol eq.), a portion of potassium carbonate (approx. 20% of total), and potassium iodide (catalytic amount, ~5 mol%).[5]

-

Heating and Base Addition: Begin stirring and heat the mixture to 130°C. Once the temperature is stable, add the remaining potassium carbonate in several portions over time.

-

Self-Validating System: The controlled addition of the base is critical. It allows the carbon dioxide gas byproduct to evolve safely and prevents a dangerous pressure buildup. A steady, manageable rate of gas evolution confirms the reaction is proceeding correctly.[5]

-

-

Reaction Monitoring: Maintain the reaction at 130°C and monitor its progress by TLC or GC analysis until the bromoacetal starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid inorganic salts (KBr, K₂CO₃) and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Combine the filtrate and washings. The product is purified by fractional distillation under reduced pressure. The excess ethyl 2-cyanoacetate is first distilled off and can be collected for reuse. The desired product, Ethyl 2-cyano-4,4-dimethoxybutanoate, is then collected as a higher-boiling fraction.

Applications in Pharmaceutical Synthesis

The strategic placement of the three functional groups makes Ethyl 2-cyano-4,4-dimethoxybutanoate a powerful intermediate, particularly for the synthesis of heterocyclic compounds.[1] A prime example is its role as a key precursor to the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitor drugs.[5]

Synthetic Utility: Pathway to a Key Heterocycle

The transformation leverages the compound's inherent reactivity:

-

Reductive Cyclization: The process typically begins with the reduction of the nitrile group to a primary amine.

-

Deprotection and Cyclization: The acetal is then hydrolyzed under acidic conditions to unmask the aldehyde. The newly formed amine and aldehyde functionalities can then undergo intramolecular cyclization.

-

Aromatization/Further Reaction: The resulting cyclic intermediate can then be further reacted and aromatized to form the stable pyrrolo[2,3-d]pyrimidine ring system. The ester group can be saponified or participate in further cyclization steps.

This pathway demonstrates the compound's utility in rapidly building molecular complexity from a relatively simple, acyclic starting material.

Caption: Synthetic pathway from the title compound to a core pharmaceutical scaffold.

Conclusion

Ethyl 2-cyano-4,4-dimethoxybutanoate is a cornerstone intermediate for synthetic chemists, offering a pre-packaged combination of reactive and protected functional groups. Its synthesis is robust and scalable, and its application in building complex heterocyclic systems, such as the core of modern pharmaceuticals, underscores its importance.[1][5] This guide has provided the essential technical details and mechanistic rationale required for its effective utilization in a research and development setting.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediate: Ethyl 2-Cyano-4,4-dimethoxybutanoate Applications.

- Chemsrc. (2025). Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2.

- Biosynth. (n.d.). Ethyl 2-cyano-4,4-dimethoxybutanoate | 773076-83-8.

- Sigma-Aldrich. (n.d.). Ethyl 2-cyano-4,4-dimethoxybutanoate | 773076-83-8.

- ECHEMI. (n.d.). 773076-83-8, ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE Formula.

- PubChem. (n.d.). Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505.

- PubChem. (n.d.). Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564.

- Google Patents. (2018). WO2018029641A1 - Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.

- ChemicalBook. (2025). ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8 [chemicalbook.com]

- 5. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Cyano-4,4-dimethoxybutanoate

Foreword: The Strategic Importance of Ethyl 2-Cyano-4,4-dimethoxybutanoate

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic value of a molecule is often defined by its versatility. Ethyl 2-cyano-4,4-dimethoxybutanoate, a seemingly unassuming cyano-ester, is a quintessential example of such a versatile building block. Its unique constellation of functional groups—a reactive nitrile, an ester moiety, and a protected aldehyde in the form of a dimethyl acetal—renders it a highly sought-after intermediate for the construction of complex molecular architectures.[1] The latent aldehyde functionality, unmasked under acidic conditions, provides a reactive handle for a myriad of subsequent transformations, while the cyano and ester groups offer avenues for diverse derivatization, including hydrolysis, reduction, and participation in cyclization reactions.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, grounded in mechanistic principles and supported by detailed experimental protocols.

I. Primary Synthetic Route: Base-Catalyzed Alkylation of Ethyl Cyanoacetate

The most direct and industrially relevant synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate proceeds via the alkylation of ethyl cyanoacetate with an appropriate electrophile, namely 2-bromo-1,1-dimethoxyethane. This method is well-documented in the patent literature as a key step in the synthesis of precursors for pharmaceutically active compounds.[2][3]

A. Mechanistic Rationale: An SN2 Pathway Facilitated by a Soft Nucleophile

The core of this transformation is a classic carbon-carbon bond formation via a nucleophilic substitution reaction. The methylene protons of ethyl cyanoacetate are rendered acidic by the electron-withdrawing effects of the adjacent nitrile and ester groups, facilitating their abstraction by a base to form a resonance-stabilized enolate. This enolate, a soft nucleophile, then participates in an SN2 reaction with the electrophilic 2-bromo-1,1-dimethoxyethane.

Step 1: Deprotonation and Enolate Formation

A moderately strong base, such as potassium carbonate, is typically employed to deprotonate the α-carbon of ethyl cyanoacetate. The resulting enolate is stabilized by delocalization of the negative charge onto the oxygen of the carbonyl group and the nitrogen of the nitrile group.

Step 2: Nucleophilic Attack and Halide Displacement

The enolate then attacks the carbon atom bearing the bromine in 2-bromo-1,1-dimethoxyethane, displacing the bromide ion in a concerted SN2 fashion.

B. The Role of Iodide Catalysis: The Finkelstein Reaction in Situ

The inclusion of potassium iodide in the reaction mixture is a critical optimization. This addition facilitates an in-situ Finkelstein reaction, where the bromide of the electrophile is exchanged for an iodide.[4][5] Alkyl iodides are more reactive than their corresponding bromides in SN2 reactions due to iodide being a better leaving group. This catalytic cycle significantly enhances the rate of the desired alkylation.[4][5][6]

C. Experimental Protocol

The following protocol is a synthesis of the procedure detailed in the patent literature.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Ethyl 2-cyanoacetate | 113.12 | 421 g | 3.73 | 4.2 |

| 2-Bromo-1,1-dimethoxyethane | 169.02 | 150 g | 0.89 | 1.0 |

| Potassium Carbonate | 138.21 | 122 g | 0.88 | ~1.0 |

| Potassium Iodide | 166.00 | 7.0 g | 0.042 | (catalytic) |

| Toluene | - | 300 g | - | (solvent) |

Procedure:

-

A mixture of ethyl 2-cyanoacetate (421 g, 3.73 mol), 2-bromo-1,1-dimethoxyethane (150 g, 0.89 mol), an initial portion of potassium carbonate (30 g), and potassium iodide (7.0 g) is heated to 130°C.

-

The remaining potassium carbonate (92 g) is added portion-wise over 1.5 to 2 hours, maintaining control of the off-gassing.

-

The reaction mixture is maintained at reflux (approximately 120°C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC, GC).

-

Upon completion, the mixture is cooled, and the inorganic salts are dissolved by the addition of water (375 g).

-

The organic and aqueous phases are separated. The organic phase is washed with water (200 g).

-

The aqueous phases are combined and back-extracted with toluene (300 g).

-

The organic phases are combined and subjected to vacuum distillation to recover toluene and excess ethyl 2-cyanoacetate.

-

The product, ethyl 2-cyano-4,4-dimethoxybutanoate, is isolated by vacuum distillation at approximately 110°C (<1 mbar).

Yield and Purity:

Self-Validation and Causality:

-

Excess Ethyl Cyanoacetate: The use of a significant excess of ethyl cyanoacetate serves a dual purpose: it acts as both a reactant and a solvent, and its high concentration drives the reaction to completion according to Le Châtelier's principle. The excess can be recovered by distillation, making the process economically viable.

-

Portion-wise Addition of Base: The gradual addition of potassium carbonate is crucial for controlling the exothermic nature of the reaction and the rate of off-gassing, ensuring operational safety.

-

Work-up Procedure: The aqueous wash and back-extraction are designed to efficiently remove inorganic byproducts and maximize the recovery of the organic product.

II. Alternative Synthetic Strategies: A Conceptual Overview

While the alkylation route is well-established, a comprehensive understanding of the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate necessitates the exploration of alternative pathways. These routes, primarily based on Michael additions and Knoevenagel condensations, offer different strategic approaches to the construction of the target molecule.

A. Michael Addition of Ethyl Cyanoacetate to Acrolein Dimethyl Acetal

A conceptually straightforward alternative involves the Michael addition of the ethyl cyanoacetate enolate to an α,β-unsaturated acetal, such as acrolein dimethyl acetal.[7][8][9][10]

Proposed Reaction Scheme:

-

Formation of the Michael Donor: Similar to the alkylation route, ethyl cyanoacetate is deprotonated with a suitable base to form the nucleophilic enolate.

-

Conjugate Addition to the Michael Acceptor: The enolate attacks the β-carbon of acrolein dimethyl acetal, an electron-deficient alkene due to the conjugation with the acetal group.

-

Protonation: The resulting enolate is protonated during work-up to yield the final product.

Field-Proven Insights:

-

Synthesis of Acrolein Dimethyl Acetal: This starting material can be synthesized from the reaction of acrolein with methanol in the presence of an acid catalyst.[11]

-

Challenges: The reactivity of α,β-unsaturated acetals as Michael acceptors can be lower than that of their corresponding enones or enals. Careful optimization of the base and reaction conditions would be necessary to favor the desired 1,4-addition over potential side reactions.

B. Knoevenagel Condensation Approach

A multi-step approach commencing with a Knoevenagel condensation is also conceivable. This strategy would involve the reaction of ethyl cyanoacetate with a suitable two-carbon aldehyde equivalent, followed by further transformations.[12][13][14]

Conceptual Pathway:

-

Knoevenagel Condensation: Reaction of ethyl cyanoacetate with an appropriate carbonyl compound, potentially glyoxal monomethyl acetal, could yield an α,β-unsaturated intermediate.[15][16]

-

Subsequent Reduction and Acetalization: The resulting unsaturated system would then require selective reduction of the carbon-carbon double bond and conversion of the remaining aldehyde to the dimethyl acetal. This multi-step nature makes this route less direct than the alkylation or Michael addition approaches.

III. Conclusion: A Versatile Intermediate and its Synthesis

Ethyl 2-cyano-4,4-dimethoxybutanoate stands as a testament to the enabling power of well-designed chemical intermediates. Its synthesis, primarily achieved through a robust and scalable base-catalyzed alkylation, provides a reliable source of this valuable building block for the pharmaceutical and fine chemical industries. The exploration of alternative synthetic routes, such as the Michael addition, highlights the ongoing innovation in synthetic organic chemistry and offers potential avenues for future process optimization. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for the successful implementation and adaptation of these synthetic strategies in a research and development setting.

References

-

Ziarani, G. M., Ghasemzadeh, M. A., & Badiei, A. (2014). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. European Journal of Chemistry, 5(4), 653-658. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediate: Ethyl 2-Cyano-4,4-dimethoxybutanoate Applications. Retrieved from [Link]

-

Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). [Link]

-

Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 14(1), 52. [Link]

- Rathgeb, A., & Moder, M. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. U.S.

- (2018). Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.

-

(n.d.). Acrolein, diethyl acetal. Organic Syntheses. Retrieved from [Link]

-

(n.d.). ETHYL n-BUTYLCYANOACETATE. Organic Syntheses. Retrieved from [Link]

-

DiRocco, D. A., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 15(18), 4976–4979. [Link]

- Rathgeb, A., & Moder, M. (2018). Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.

- Kumar, A., & Sharma, S. (2019). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Synthesis, 16(6), 808-831.

-

(n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

-

Zhang, Y., et al. (2015). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 6, 02005. [Link]

- Thompson, A. J., et al. (2022).

- Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano esters and related activated ester derivatives. Tetrahedron, 63(43), 10825-10850.

-

Bernard, M. K., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2054–2061. [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-4,4-dimethoxybutanoate. Retrieved from [Link]

-

Pokrovsky, M. A., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2007). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Organic & Biomolecular Chemistry, 5(21), 3568-3570. [Link]

-

Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 25(3), 239-244. [Link]

Sources

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. On the mechanism of base-catalysed alkane-forming reactions of simple alkylcobaloximes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. kirj.ee [kirj.ee]

- 5. calibrechem.com [calibrechem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. eurochemsupplies.com [eurochemsupplies.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. eurjchem.com [eurjchem.com]

- 16. researchgate.net [researchgate.net]

Technical Deep Dive: Ethyl 2-cyano-4,4-dimethoxybutanoate

Topic: "Ethyl 2-cyano-4,4-dimethoxybutanoate" Reactivity Profile Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals.

The "Masked Linker" in Heterocyclic Drug Discovery

Executive Summary

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS: 773076-83-8 ) is a specialized bifunctional building block that serves as a linchpin in the synthesis of fused heterocyclic systems.[1] Its structural uniqueness lies in its dual reactivity: it possesses an activated methylene core (alpha-cyano ester) capable of nucleophilic condensation, and a masked aldehyde (dimethyl acetal) that remains inert until triggered by acidic conditions.

This compound is not merely a reagent; it is the industry-standard precursor for the pyrrolo[2,3-d]pyrimidine scaffold, the pharmacophore found in Janus Kinase (JAK) inhibitors like Tofacitinib (Xeljanz) and Oclacitinib (Apoquel). This guide dissects its reactivity profile, stability parameters, and critical role in high-value API synthesis.

Structural Analysis & Electronic Profile

The molecule can be dissected into three reactive zones, each serving a distinct function in cascade synthesis:

| Zone | Functional Group | Electronic Characteristic | Reactivity Role |

| Zone A (Alpha) | Acidic (pKa ~10-11) . The proton is activated by the electron-withdrawing cyano (-CN) and ester (-COOEt) groups. | Primary site for deprotonation and nucleophilic attack (e.g., Knoevenagel-type condensations). | |

| Zone B (Core) | Cyano & Ester | Electrophilic . The nitrile and carbonyl carbons are susceptible to attack by amidines, ureas, or hydrazines. | Scaffold formation (typically forming a pyrimidine ring). |

| Zone C (Gamma) | Dimethyl Acetal | Latent Electrophile . Stable under basic/neutral conditions; hydrolyzes to a reactive aldehyde ( | Ring closure (Cyclization) via intramolecular condensation. |

Stability Note

-

Moisture Sensitivity: The acetal moiety is sensitive to aqueous acid. While stable in anhydrous base (used in its synthesis), prolonged exposure to atmospheric moisture and trace acid can lead to premature hydrolysis, releasing the aldehyde which rapidly polymerizes.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

Core Reactivity Modules

Module A: Synthesis of the Linker

The compound is synthesized via the alkylation of ethyl cyanoacetate. This step requires precise control to prevent dialkylation or decarboxylation.

Protocol Summary:

-

Reagents: Ethyl cyanoacetate (Nucleophile), 2-bromo-1,1-dimethoxyethane (Electrophile).[2][3][4][5]

-

Base/Catalyst: Potassium Carbonate (

) and Potassium Iodide (KI). -

Conditions: Reflux (~130°C) in a solvent-free or high-boiling solvent system.

-

Critical Control Point: The addition of base must be staged to manage

evolution and exotherm.

Figure 1: Synthesis pathway via alkylation of activated methylene.

Module B: The "Tofacitinib Route" (Pyrrolopyrimidine Synthesis)

This is the commercially dominant application. The reaction sequence is an elegant "one-pot" or telescoped process involving pyrimidine formation followed by acetal deprotection and cyclization.

Step 1: Pyrimidine Ring Construction

The alpha-carbon and the nitrile group react with Formamidine Acetate under basic conditions (NaOEt/EtOH).

-

Mechanism: The amidine nitrogen attacks the nitrile (or ester), followed by cyclization involving the alpha-carbon.

-

Intermediate: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[2][5]

-

Observation: The acetal remains intact because the environment is basic (

).

Step 2: The "Magic Step" (Acetal Hydrolysis & Cyclization)

Once the pyrimidine ring is formed, the reaction mixture is acidified (HCl).

-

Mechanism:

-

catalyzes the hydrolysis of the dimethyl acetal

-

The newly revealed aldehyde is perfectly positioned relative to the pyrimidine amine (C6-NH2).

-

Intramolecular condensation occurs, closing the pyrrole ring.

-

catalyzes the hydrolysis of the dimethyl acetal

Figure 2: The cascade transformation from linear precursor to fused bicyclic heterocycle.

Experimental Protocols

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

A self-validating protocol for the core JAK inhibitor scaffold.

Reagents:

-

Ethyl 2-cyano-4,4-dimethoxybutanoate (1.0 eq)[1][2][3][6][7]

-

Formamidine Acetate (1.5 eq)

-

Sodium Ethoxide (20% in EtOH) (3.0 eq)

-

HCl (aq)[2]

Methodology:

-

Condensation: Charge a reactor with Formamidine Acetate and NaOEt solution. Cool to 10°C.

-

Addition: Add Ethyl 2-cyano-4,4-dimethoxybutanoate dropwise. The exotherm indicates immediate reaction.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Validation: Monitor by HPLC for disappearance of starting material. The intermediate (pyrimidine acetal) will appear.

-

Hydrolysis (Critical Step): Cool to 40°C. Add water, then slowly add HCl until pH < 2.

-

Cyclization: Stir at 45°C for 2 hours. The acidic environment cleaves the acetal; the ring closes spontaneously.

-

Isolation: Adjust pH to 6–7 with NaOH. The product precipitates as a solid.[8] Filter and wash with water.[2][3][9]

Yield Expectation: 65–75% molar yield.

Safety & Handling Data

| Parameter | Specification |

| GHS Classification | Warning . Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A. |

| Physical State | Yellow to orange liquid. |

| Boiling Point | ~304°C (Predicted); typically distilled under high vacuum (<1 mbar) at ~110°C. |

| Incompatibility | Strong acids (hydrolyzes acetal), Strong oxidizers. |

| Waste Disposal | Non-halogenated organic waste. Aqueous streams from synthesis contain cyanide residues; treat with bleach (hypochlorite) before disposal. |

References

-

Pfizer Inc. "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." World Intellectual Property Organization, WO2007012953.

-

PubChem. "Ethyl 2-cyano-4,4-dimethoxybutanoate (Compound)."[1] National Center for Biotechnology Information.

-

Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib)." Organic Process Research & Development, 2014, 18(12).

-

Inno Pharmchem. "Technical Data Sheet: CAS 773076-83-8."

Sources

- 1. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 3. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]

- 4. Ethyl 2-cyano-4,4-dimethoxybutanoate | 773076-83-8 | Benchchem [benchchem.com]

- 5. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 6. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]

- 7. ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" commercial suppliers

An In-Depth Technical Guide to Ethyl 2-cyano-4,4-dimethoxybutanoate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-cyano-4,4-dimethoxybutanoate, with CAS number 773076-83-8, is a key chemical intermediate that has garnered significant interest within the pharmaceutical and organic synthesis sectors.[1][2] Its unique molecular structure, featuring a reactive cyano group, an ester, and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of complex heterocyclic compounds.[2] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of Ethyl 2-cyano-4,4-dimethoxybutanoate, including its chemical properties, synthesis, applications, and a list of commercial suppliers.

Chemical Properties and Synthesis

Ethyl 2-cyano-4,4-dimethoxybutanoate is typically a colorless to light yellow liquid.[3][4] Key chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 773076-83-8 | [3][4][5] |

| Molecular Formula | C9H15NO4 | [1][5] |

| Molecular Weight | 201.22 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Purity | Typically >97% | [3][4] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | CCOC(=O)C(CC(OC)OC)C#N | [1] |

| InChIKey | QFVOXVBEBBZZLJ-UHFFFAOYSA-N | [1][3] |

Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

The most common and industrially relevant synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[6][7] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide.[6][7]

The reaction mechanism proceeds via the deprotonation of the acidic α-carbon of ethyl 2-cyanoacetate by the base, forming a stabilized carbanion. This nucleophile then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane in a nucleophilic substitution reaction (SN2), displacing the bromide ion and forming the desired product.

Caption: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate.

A detailed experimental protocol based on patent literature is as follows:[6][7]

-

A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide is heated to 130°C.

-

Additional potassium carbonate is added slowly over a period of time.

-

The reaction mixture is maintained at reflux (approximately 120°C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

After cooling, the inorganic salts are dissolved in water.

-

The organic and aqueous phases are separated.

-

The aqueous phase is extracted with a suitable organic solvent (e.g., toluene).

-

The combined organic phases are then distilled under vacuum to isolate the pure product.

Applications in Research and Drug Development

The primary application of Ethyl 2-cyano-4,4-dimethoxybutanoate in drug development is as a crucial intermediate in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7] This pyrrolopyrimidine core is a key structural motif in a variety of kinase inhibitors, including drugs for the treatment of cancer and inflammatory diseases.

The synthetic utility of Ethyl 2-cyano-4,4-dimethoxybutanoate lies in its ability to undergo cyclization reactions to form the pyrimidine ring, followed by further transformations to build the fused pyrrole ring. The dimethoxyacetal group serves as a masked aldehyde, which is later deprotected under acidic conditions to participate in the cyclization.[7] The cyano and ester groups are also essential for the formation of the pyrimidine ring.

The general workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl 2-cyano-4,4-dimethoxybutanoate is illustrated below:

Sources

- 1. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8 [chemicalbook.com]

- 4. Ethyl 2-cyano-4,4-dimethoxybutanoate 97% | CAS: 773076-83-8 | AChemBlock [achemblock.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 7. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-cyano-4,4-dimethoxybutanoate

This document provides a comprehensive technical overview of Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS: 773076-83-8), a versatile intermediate crucial in pharmaceutical and organic synthesis.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical profile, inherent risks, and the rigorous protocols required for its safe handling, storage, and disposal. The methodologies described herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Chemical & Toxicological Profile: Understanding the Hazard

Ethyl 2-cyano-4,4-dimethoxybutanoate is a multifunctional molecule featuring a nitrile (cyano group), an ester, and a dimethoxy acetal.[1] This unique combination makes it a valuable building block but also introduces specific hazards that must be expertly managed.[1] Its primary risks stem from its classification as an irritant and an acutely toxic substance.[2]

Physicochemical Properties

A precise understanding of a chemical's physical properties is the foundation of safe handling, informing everything from storage conditions to the appropriate engineering controls.

| Property | Value | Source(s) |

| CAS Number | 773076-83-8 | [2][3][4] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2][5] |

| Appearance | Yellow Liquid or Solid | [4] |

| Boiling Point | 304.70 °C (Calculated) | [6] |

| Purity (Typical) | 97-98% | [3] |

| Recommended Storage | 2-8 °C, under inert atmosphere | [7] |

Toxicological Hazards: The Nitrile Risk

The primary toxicological concern is rooted in the GHS hazard classifications derived from aggregated ECHA C&L inventory notifications.[2] The causality behind these classifications is linked to the compound's reactivity and its metabolic pathways.

| Hazard Class & Code | Description | Mechanistic Insight |

| Acute Toxicity 4 (H302, H312, H332) | Harmful if swallowed, in contact with skin, or if inhaled. | The nitrile group (-C≡N) is a critical toxicophore. While not as acutely potent as inorganic cyanides, organic nitriles can be metabolized in the body to release cyanide ions. This process inhibits cytochrome c oxidase, a vital enzyme in cellular respiration, leading to cytotoxic hypoxia. Symptoms can mirror those of cyanide poisoning, including anxiety, confusion, vertigo, and in severe cases, convulsions and respiratory failure.[1] |

| Skin Irritation 2 (H315) | Causes skin irritation. | The ester and other functional groups can react with moisture and biological macromolecules on the skin, leading to localized inflammation, redness, and discomfort.[2] |

| Serious Eye Irritation 2A (H319) | Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea due to the chemical's reactivity.[2] |

| STOT SE 3 (H335) | May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[2][4] |

Integrated Safety Workflow: From Receipt to Disposal

A robust safety protocol is not a checklist but a logical workflow. The following diagram illustrates the critical decision points and required actions for handling Ethyl 2-cyano-4,4-dimethoxybutanoate throughout its lifecycle in a laboratory setting. This workflow is designed to preemptively mitigate the risks identified in Section 1.

Caption: End-to-end safety workflow for Ethyl 2-cyano-4,4-dimethoxybutanoate.

Standard Operating Procedures (SOPs)

The following protocols are grounded in the principles of hazard mitigation and are designed to be self-validating through clear, sequential steps.

SOP 1: General Laboratory Handling & Use

This protocol's causality is based on the "ALARP" (As Low As Reasonably Practicable) principle for chemical exposure.

-

Pre-Experiment Verification:

-

Confirm functionality of the designated chemical fume hood (air flow >100 fpm).

-

Ensure an ABC dry chemical or carbon dioxide fire extinguisher is within 10 seconds of travel time.

-

Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

-

Locate the facility's spill kit and confirm it contains an inert absorbent (e.g., vermiculite or sand), and appropriate PPE.[2]

-

-

Personal Protective Equipment (PPE) Protocol:

-

Hand Protection: Don double-layered nitrile or neoprene gloves. The rationale is to provide a barrier against both direct contact and potential permeation. Gloves must be inspected for tears before use.[2]

-

Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield. This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[2]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect against splashes.

-

-

Chemical Handling Protocol:

-

Location: All transfers, weighings, and reactions involving this compound must be conducted inside a certified chemical fume hood.[2] This is a critical engineering control to mitigate the inhalation hazard (H332, H335).

-

Tools: Use spark-proof tools made of materials like brass or bronze for transfers to prevent ignition of any potential vapors.[2]

-

Dispensing: When transferring the liquid, do so slowly to minimize splashing and aerosol generation.

-

Storage: Once the required amount is dispensed, the primary container must be tightly resealed, purged with an inert gas like argon or nitrogen if necessary, and returned to its designated 2-8 °C storage location.[7] This prevents degradation and pressurization.

-

SOP 2: Emergency Response Protocols

Rapid and correct response during an emergency is critical. These steps are designed to be executed sequentially and without hesitation.

A. Personal Exposure

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

B. Accidental Spill Response

-

Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area.

-

Isolate & Ventilate: Ensure the spill is contained within a fume hood. If outside a hood, restrict access to the area and increase ventilation if safe to do so. Remove all sources of ignition.[2]

-

Assess & Protect: Don appropriate PPE, including respiratory protection (a full-face respirator if vapors are significant), chemical-resistant gloves, and splash goggles.[2]

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2]

-

Collect & Dispose: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[2]

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol followed by soap and water), collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to the Environmental Health & Safety (EHS) department according to institutional policy.

Waste Management & Disposal

Responsible disposal is a critical final step in the chemical handling workflow.

-

Waste Segregation: All materials contaminated with Ethyl 2-cyano-4,4-dimethoxybutanoate, including disposable PPE, absorbent materials, and empty containers, must be collected as hazardous chemical waste.

-

Containerization: Use designated, properly sealed, and clearly labeled waste containers. The label should include the full chemical name and associated hazards.

-

Disposal Pathway: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or contaminate waterways. [2]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediate: Ethyl 2-Cyano-4,4-dimethoxybutanoate Applications. Retrieved February 4, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.

-

Pharmaffiliates. (n.d.). CAS No : 773076-83-8 | Product Name : Ethyl 2-cyano-4,4-dimethoxybutanoate. Retrieved February 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. ETHYL 2-CYANO-4,4-DIMETHOXYBUTANOATE | 773076-83-8 [chemicalbook.com]

- 4. Ethyl 2-cyano-4,4-dimethoxybutanoate 97% | CAS: 773076-83-8 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of Ethyl 2-cyano-4,4-dimethoxybutanoate

[1]

Executive Summary & Compound Profile

Ethyl 2-cyano-4,4-dimethoxybutanoate is a critical aliphatic intermediate utilized primarily in the synthesis of Janus kinase (JAK) inhibitors.[1] Its structural utility lies in its dual electrophilic sites (ester and acetal) and the nucleophilic potential of the

| Attribute | Specification |

| IUPAC Name | Ethyl 2-cyano-4,4-dimethoxybutanoate |

| CAS Number | 773076-83-8 |

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | ~304.7 °C (Predicted) |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying process-related impurities. The standard industrial route involves the alkylation of ethyl cyanoacetate.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Industrial synthesis pathway via alkylation of ethyl cyanoacetate. Key impurities include dialkylated species and unreacted starting material, which must be monitored via NMR.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectral signature derived from high-purity reference standards and analogous diethoxy-derivatives.

Proton NMR ( NMR)

Solvent:

The spectrum is characterized by the distinct acetal triplet and the sharp singlet of the methoxy groups.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.55 | Triplet ( | 1H | Acetal CH | Diagnostic peak. Downfield shift due to two oxygen atoms. |

| 4.26 | Quartet ( | 2H | Ester | Characteristic ethyl ester methylene. |

| 3.72 | dd / Triplet | 1H | Proton adjacent to Nitrile and Ester. Acidic and prone to H/D exchange. | |

| 3.36 | Singlet | 6H | Acetal | Two equivalent methoxy groups. Key differentiator from diethoxy analog. |

| 2.25 - 2.35 | Multiplet | 2H | Methylene bridge. Shows coupling to both | |

| 1.34 | Triplet ( | 3H | Ester | Terminal methyl of the ethyl ester. |

Interpretation Note: The integral ratio between the methoxy singlet (6H) and the ester quartet (2H) is the primary check for product identity. A ratio deviation suggests transesterification (if methanol was used in processing) or hydrolysis.

Carbon-13 NMR ( NMR)

Solvent:

| Shift ( | Carbon Environment | Assignment |

| 166.5 | Carbonyl ( | Ester carbonyl. |

| 116.2 | Nitrile ( | Characteristic weak intensity peak. |

| 101.8 | Acetal Methine ( | Diagnostic acetal carbon. |

| 62.8 | Ester Methylene ( | Ethyl group. |

| 53.5 | Methoxy Methyls ( | Intense peak representing two carbons. |

| 36.2 | Chiral center (racemic mixture). | |

| 32.4 | Methylene linker. | |

| 14.1 | Ester Methyl ( | Terminal methyl. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a rapid method for confirming the presence of the nitrile and ester functionalities.

| Wavenumber ( | Functional Group | Mode | Intensity |

| 2950 - 2840 | Alkyl C-H | Stretching | Medium |

| 2250 | Nitrile ( | Stretching | Weak/Medium (Sharp) |

| 1745 | Ester ( | Stretching | Strong |

| 1200 - 1050 | Ether ( | Stretching | Strong (Broad) |

Diagnostic Value: The simultaneous presence of the sharp nitrile band at 2250

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+[1]

-

Molecular Ion (

): m/z 201.2ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Base Peak: Often observed at m/z 75 (

), corresponding to the cleavage of the acetal group.

Fragmentation Logic (Graphviz Visualization)

Figure 2: Predicted fragmentation pattern. The acetal fragment (m/z 75) is typically the most abundant ion in EI-MS.

Quality Control & Purity Assessment

When sourcing or synthesizing this intermediate, the following purity criteria are recommended for pharmaceutical applications:

-

GC-MS Purity: >97.0% (Area %).

-

Watch for: Ethyl cyanoacetate (starting material) which elutes earlier.[1]

-

-

1H NMR Check:

-

Ensure the integration of the methoxy singlet (3.36 ppm) is exactly 3x the ester methylene quartet (4.26 ppm).

-

Common Contaminant: Toluene (solvent often used in extraction, peaks at 7.1-7.3 ppm and 2.3 ppm).

-

References

-

Biosynth . Ethyl 2-cyano-4,4-dimethoxybutanoate Product Specifications. Retrieved from [1]

-

Google Patents . WO2018029641A1 - Method of Manufacturing 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine.[1] (Detailed synthesis and characterization of the diethoxy analog and general procedure). Retrieved from

-

BenchChem . Ethyl 2-cyano-4,4-dimethoxybutanoate Structure and Applications. Retrieved from [1]

-

ChemicalBook . Ethyl 2-cyano-4,4-diethoxybutyrate Spectral Data (Analog Reference). Retrieved from [1]

Technical Whitepaper: Ethyl 2-cyano-4,4-dimethoxybutanoate

Topic: Ethyl 2-cyano-4,4-dimethoxybutanoate Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Utilization in the Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

Executive Summary

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS: 773076-83-8) is a high-value aliphatic intermediate characterized by its multifunctionality—possessing a nitrile, an ester, and a masked aldehyde (acetal) moiety.[1] It serves as a critical building block in the pharmaceutical industry, specifically for the convergent synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives.[2]

This scaffold is the structural core of Janus Kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib . This guide provides an authoritative technical analysis of its physicochemical properties, industrial-scale synthesis, and its downstream application in heterocyclic ring formation, emphasizing process reliability and yield optimization.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

This compound acts as a "masked" 1,4-dicarbonyl equivalent, allowing for controlled cyclization reactions that are difficult to achieve with unprotected aldehydes.

| Property | Specification |

| IUPAC Name | Ethyl 2-cyano-4,4-dimethoxybutanoate |

| CAS Number | 773076-83-8 |

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110°C at <1 mbar (Vacuum Distillation) |

| Purity Standard | ≥ 97.0% (GC/HPLC) |

| Solubility | Soluble in Ethanol, Methanol, Ethyl Acetate, Toluene |

| Key Functionality |

Upstream Synthesis: Production of the Core Intermediate

The industrial preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate relies on the alkylation of ethyl cyanoacetate. This process must be carefully controlled to minimize dialkylation by-products.

Reaction Mechanism

The reaction involves the nucleophilic attack of the enolate of ethyl cyanoacetate (generated by a weak base) on 2-bromo-1,1-dimethoxyethane. Potassium Iodide (KI) is employed as a Finkelstein catalyst to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Optimized Experimental Protocol

Based on process chemistry standards for kilogram-scale production.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

2-Bromo-1,1-dimethoxyethane (0.24 eq - Limiting Reagent strategy to prevent dialkylation)

-

Potassium Carbonate (

, anhydrous) -

Potassium Iodide (KI, catalytic)

Step-by-Step Methodology:

-

Setup: In a reactor fitted with a mechanical stirrer and reflux condenser, charge Ethyl cyanoacetate (excess, ~4.2 molar ratio relative to bromide) and 2-Bromo-1,1-dimethoxyethane.

-

Catalyst Addition: Add Potassium Carbonate (0.3 eq) and Potassium Iodide (0.02 eq).

-

Reaction: Heat the mixture to 130°C . The reaction is driven by the continuous removal of generated HBr (neutralized by carbonate).

-

Monitoring: Monitor by GC. Reaction completion typically requires 12–16 hours.

-

Workup: Cool the mixture to 25°C. Dissolve inorganic salts by adding water.

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with Toluene.

-

Purification: Combine organic phases. Perform fractional vacuum distillation.

-

Fraction 1: Excess Ethyl cyanoacetate (Recycle).

-

Fraction 2:Product (Ethyl 2-cyano-4,4-dimethoxybutanoate) collects at ~110°C / <1 mbar.[3]

-

Yield Expectation: 45–55% (based on bromide conversion) with >95% purity.

Synthesis Pathway Visualization

Figure 1: Alkylation pathway for the synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate.

Downstream Application: Synthesis of Pyrrolo[2,3-d]pyrimidine[2][8][10]

The primary utility of this compound is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a universal precursor for JAK inhibitors. This transformation demonstrates the "masked aldehyde" utility of the dimethoxy group.

The Cascade Transformation

The synthesis proceeds through two distinct stages:

-

Pyrimidine Formation: Condensation with formamidine to form the pyrimidine ring.[2]

-

Fischer-Indole-like Cyclization: Acid-catalyzed deprotection of the acetal releases the aldehyde, which immediately cyclizes with the adjacent amine to close the pyrrole ring.

Experimental Protocol: Convergent Synthesis

Stage A: Pyrimidine Ring Construction

-

Preparation: Prepare a solution of Sodium Ethoxide (NaOEt) in Ethanol (20 wt%).

-

Addition: Add Formamidine Acetate (1.5 eq) to the base solution.

-

Coupling: Slowly add Ethyl 2-cyano-4,4-dimethoxybutanoate (1.0 eq).

-

Reflux: Heat to reflux for 6–8 hours. The intermediate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is formed.[3]

-

Isolation: Cool and filter the solid intermediate.

Stage B: Cyclization to Pyrrolo[2,3-d]pyrimidine

-

Hydrolysis: Suspend the intermediate from Stage A in dilute aqueous HCl.

-

Reaction: Heat to 80°C. The acid hydrolyzes the acetal to an aldehyde.

-

Closure: The aldehyde undergoes intramolecular condensation with the C-6 amine.

-

Result: Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol .

Stage C: Chlorination (Activation)

-

Reagent: Treat the hydroxypyrimidine with Phosphorus Oxychloride (

). -

Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Reaction Cascade Visualization

Figure 2: The critical synthetic pathway from the ethyl ester intermediate to the active pharmaceutical scaffold.

Safety & Handling (EHS)

As a reactive chemical intermediate, strict adherence to safety protocols is required.

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) where possible to prevent moisture absorption, which can prematurely hydrolyze the ester or acetal groups.

-

Storage: Store at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.

References

- World Intellectual Property Organization (WIPO). (2018). Method of Manufacturing 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine. WO2018029641A1.

- United States Patent and Trademark Office. (2019). Novel Method of Manufacturing 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine. US20190169200A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53404564, Ethyl 2-cyano-4,4-dimethoxybutanoate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-cyano-4,4-dimethoxybutanoate | 773076-83-8 | Benchchem [benchchem.com]

- 3. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 4. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-cyano-4,4-dimethoxybutanoate | C9H15NO4 | CID 53404564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-cyano-4,4-dimethoxybutanoate 97% | CAS: 773076-83-8 | AChemBlock [achemblock.com]

- 7. Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

"Ethyl 2-cyano-4,4-dimethoxybutanoate" historical context in synthesis

An In-depth Technical Guide: The Historical Context and Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

Introduction: A Keystone Intermediate in Modern Synthesis

Ethyl 2-cyano-4,4-dimethoxybutanoate (CAS No. 773076-83-8) is a multifunctional chemical intermediate that has become indispensable in the synthesis of complex heterocyclic molecules, particularly within the pharmaceutical industry.[1][2] Its strategic value lies in its unique molecular architecture, which features a cyano group, an ethyl ester, and a dimethoxy acetal. This last feature is a protected aldehyde, a latent functional group that can be unmasked at a later, strategic point in a synthetic sequence.[1][3] This guide provides a detailed examination of the historical context of this compound, its evolution from foundational organic reactions, and a comprehensive look at its core synthetic methodology, emphasizing the chemical reasoning behind the procedural steps.

Historical Context and the Evolution of a Synthetic Workhorse

The development of Ethyl 2-cyano-4,4-dimethoxybutanoate is not an isolated event but rather an elegant progression built upon the well-established chemistry of cyanoacetates. For over a century, ethyl cyanoacetate has been a cornerstone reagent in organic synthesis, prized for the reactivity of its α-carbon, which is activated by the adjacent electron-withdrawing nitrile and ester groups.[3]

The true innovation leading to the prominence of Ethyl 2-cyano-4,4-dimethoxybutanoate was the incorporation of the protected aldehyde functionality onto this reactive backbone.[3] This structural design allows chemists to perform initial reactions at the cyano-activated center without interference from a highly reactive aldehyde. The acetal remains stable through various reaction conditions and can be selectively hydrolyzed later to reveal the aldehyde for subsequent cyclization or condensation reactions.

The first significant appearance of this compound in the patent literature can be traced to the mid-2010s.[3] Its emergence was driven by the pressing need for more efficient, scalable, and cost-effective manufacturing routes for advanced pharmaceutical intermediates. Specifically, it was identified as a crucial precursor for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, which is fundamental to a class of modern therapeutics known as Janus kinase (JAK) inhibitors.[3] These drugs, including Tofacitinib and Ruxolitinib, are used to treat autoimmune diseases like rheumatoid arthritis and certain cancers, highlighting the industrial and medicinal importance of a reliable synthetic pathway to this key building block.[3]

Core Synthesis: Alkylation of Ethyl Cyanoacetate

The most prevalent and industrially optimized method for preparing Ethyl 2-cyano-4,4-dimethoxybutanoate is the direct alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.[4][5] This reaction is a classic example of carbanion chemistry, where the activated methylene group of the cyanoacetate is deprotonated to form a nucleophile that subsequently displaces a halide.

Causality Behind Experimental Choices

-

Ethyl Cyanoacetate: This is the foundational C2 synthon, providing the nitrile, the ester, and the reactive α-carbon.

-